tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate chemical properties
tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate chemical properties
An In-depth Technical Guide to tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical properties, synthesis, and application of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate. This bifunctional molecule is a valuable building block in organic synthesis, particularly in the construction of complex molecules where precise control over reactive sites is paramount.
Core Chemical Identity and Properties
tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate is a carbamate-protected aniline derivative. The presence of the tert-butoxycarbonyl (Boc) group on the aniline nitrogen renders it temporarily inert to many reaction conditions, while the primary aminomethyl group at the para position remains a reactive nucleophilic site. This differential reactivity is the cornerstone of its utility in multi-step synthesis.
Chemical Identifiers and Physicochemical Data
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate | [1] |
| CAS Number | 191871-91-7 (and others) | [1] |
| Molecular Formula | C₁₃H₂₀N₂O₂ | [1] |
| Molecular Weight | 236.31 g/mol | [1] |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)CN | [1] |
| Monoisotopic Mass | 236.152477885 Da | [1] |
| Predicted XLogP | 1.5 | [1] |
| Appearance | Solid (typical) | |
| Solubility | Soluble in organic solvents like chloroform and dimethylformamide. |
The Strategic Role of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis.[2][3] Its strategic importance lies in its stability under a wide range of conditions (e.g., basic, hydrogenolytic, and nucleophilic) while being readily removable under acidic conditions.[2][3][4] This "orthogonal" stability allows for selective reactions at other sites of the molecule.[4]
The mechanism of Boc cleavage involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which subsequently decomposes into isobutylene and a proton.[2] The resulting carbamic acid is unstable and decarboxylates to yield the free amine.
Synthesis and Methodology
The synthesis of tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate can be approached through several routes. A common and logical strategy involves the protection of a commercially available precursor followed by the chemical modification of a functional group.
Proposed Synthetic Protocol
A plausible and efficient synthesis starts from 4-(methylamino)benzonitrile. The secondary aniline is first protected with the Boc group, followed by the reduction of the nitrile to the primary amine.
Step 1: Boc Protection of 4-(Methylamino)benzonitrile
-
Dissolve 4-(methylamino)benzonitrile (1.0 equiv.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv.).[5]
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield tert-butyl 4-cyanophenyl(methyl)carbamate.
Step 2: Reduction of the Nitrile
-
Dissolve the Boc-protected nitrile from Step 1 (1.0 equiv.) in a solvent mixture like THF/isopropanol.[6]
-
Add a hydrogenation catalyst, such as Palladium on carbon (10% Pd/C) or Raney Nickel.[6]
-
Place the reaction mixture under a hydrogen atmosphere (e.g., 50 psi or using a balloon) and stir vigorously overnight.[6]
-
After the reaction is complete (monitored by TLC or LC-MS), carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate, which can be further purified by crystallization or chromatography if necessary.
Safety and Handling
As with any laboratory chemical, proper handling is essential to ensure safety. The GHS classification indicates potential hazards that require appropriate protective measures.
| Hazard Category | GHS Classification | Precautionary Measures |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. [1][7][8] |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. [1][9] |
| Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1][9] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. Use only outdoors or in a well-ventilated area. [1][10] |
Personal Protective Equipment (PPE):
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber). [9][11]* Eye Protection: Use safety goggles with side-shields or a face shield. [9][11]* Skin and Body Protection: Wear impervious clothing, such as a lab coat. [11]* Respiratory Protection: Use a suitable respirator if ventilation is inadequate or dust is generated. [11] Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. [10]
Predicted Spectroscopic Data
While experimental spectra should always be obtained for confirmation, the expected spectroscopic features can be predicted from the structure.
-
¹H NMR (in CDCl₃):
-
~1.5 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.
-
~3.2 ppm (singlet, 3H): The three protons of the N-methyl group.
-
~3.8 ppm (singlet, 2H): The two protons of the benzylic -CH₂-NH₂ group.
-
Aromatic Protons (~7.2-7.4 ppm): Two sets of doublets corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.
-
Primary Amine Protons: A broad singlet, chemical shift can vary depending on concentration and solvent.
-
-
Mass Spectrometry (ESI+):
References
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PubChem. tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate. National Center for Biotechnology Information. [Link]
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ChemBK. tert-Butyl N-[4-(aminomethyl)phenyl]carbamate. ChemBK. [Link]
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PubChem. tert-butyl N-(4-(aminomethyl)phenyl)carbamate. National Center for Biotechnology Information. [Link]
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PubChemLite. tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate (C13H20N2O2). PubChemLite. [Link]
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Quora. What is the protection of BOC in organic synthesis processes?. Quora. [Link]
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Wikipedia. tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Hebei Boze Chemical Co., Ltd. Boc Protected Compounds. Hebei Boze Chemical Co., Ltd. [Link]
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